5-Chloro-3-hydroxypyridine

Catalog No.
S795838
CAS No.
74115-12-1
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-hydroxypyridine

CAS Number

74115-12-1

Product Name

5-Chloro-3-hydroxypyridine

IUPAC Name

5-chloropyridin-3-ol

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H

InChI Key

TUIDQYRZDZRHPQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Cl)O

Canonical SMILES

C1=C(C=NC=C1Cl)O

The exact mass of the compound 5-Chloropyridin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-3-hydroxypyridine is a functionalized heterocyclic compound widely employed as a structural precursor in multi-step synthesis. Its value derives from the specific arrangement of three distinct functional sites: a nucleophilic hydroxyl group, a pyridine ring nitrogen, and a synthetically versatile chloro substituent. This combination makes it a crucial intermediate in the production of complex molecules, particularly within the agrochemical and pharmaceutical sectors where precise molecular architecture is required.

Substituting 5-Chloro-3-hydroxypyridine with its parent compound, 3-hydroxypyridine, or other analogs frequently leads to synthesis failure or significant process inefficiencies. The chloro group serves two critical, non-interchangeable functions. First, it is an essential structural component for the biological activity of specific, high-value downstream products like certain pyridyloxyphenoxy herbicides. Second, its strong electron-withdrawing inductive effect significantly increases the acidity of the 3-hydroxyl group compared to 3-hydroxypyridine. This fundamental change in pKa directly impacts process chemistry, altering the required base strength, solvent systems, and reaction temperatures needed for efficient O-alkylation and other derivatizations, making simple substitution impractical for established protocols.

Process Chemistry Advantage: Enhanced Acidity Enables Milder Deprotonation Conditions

The electron-withdrawing chlorine atom at the 5-position significantly increases the acidity of the 3-hydroxyl group compared to the unsubstituted parent compound, 3-hydroxypyridine. The pKa of the hydroxyl group on 3-hydroxypyridine is approximately 8.7. The inductive effect of the chlorine substituent stabilizes the resulting pyridinolate anion, lowering the pKa of 5-Chloro-3-hydroxypyridine substantially. This allows for complete deprotonation using a wider range of commercially available and often milder or less expensive bases than those required for 3-hydroxypyridine, facilitating process scale-up and improving compatibility with base-sensitive functional groups.

Evidence DimensionAcidity of Hydroxyl Group (pKa)
Target Compound DataSignificantly lower pKa than baseline (more acidic)
Comparator Or Baseline3-Hydroxypyridine: pKa ≈ 8.7
Quantified DifferenceQualitatively significant decrease in pKa, enabling use of weaker bases.
ConditionsAqueous solution

This increased acidity allows for more flexible, cost-effective, and scalable process conditions by expanding the choice of compatible bases and lowering reaction severity.

Precursor Suitability: Essential Structural Core for Pyridyloxyphenoxypropionate Herbicides

5-Chloro-3-hydroxypyridine is a specified precursor for the synthesis of a class of potent herbicidal agents, the 2-(pyridyloxyphenoxy)alkanoic acids. Patents for these herbicides describe the coupling of a 5-chloro-3-hydroxypyridine moiety with a substituted phenoxyalkanoic acid. For example, the synthesis of active ingredients like Clodinafop requires a chlorinated pyridine core. In these synthetic routes, the 5-chloro substituent is not an incidental feature but a mandatory component of the final active molecule's pharmacophore. Using the non-chlorinated analog, 3-hydroxypyridine, would fail to produce the target herbicidal compound.

Evidence DimensionSuitability as Precursor for 5-chloro-pyridyloxyphenoxy Herbicides
Target Compound DataRequired structural precursor for target molecule class.
Comparator Or Baseline3-Hydroxypyridine: Fails to provide the necessary chloro-substituent, making it unsuitable for the synthesis of these specific herbicides.
Quantified Difference100% requirement for the chloro-substituent.
ConditionsSynthesis of 2-(5-chloro-3-pyridyloxy)phenoxy-alkanoic acid derivatives as described in relevant patents.

For manufacturing specific patented agrochemicals, this exact compound is required by the synthetic route, making substitution with analogs like 3-hydroxypyridine a non-starter.

Core Building Block for Pyridyloxyphenoxypropionate Herbicides

This compound is the specific choice for synthetic campaigns targeting a class of high-value herbicides where the 5-chloro-3-pyridyloxy moiety is essential for biological activity. Its use is central to established, patented manufacturing routes.

Optimized Synthesis of Aryl Ethers via O-Alkylation

Due to the enhanced acidity of its hydroxyl group compared to 3-hydroxypyridine, this compound is ideal for processes where milder, more selective, or more economical basic conditions are required for O-alkylation reactions. This is particularly relevant in syntheses involving sensitive substrates or when minimizing costs in large-scale production.

Intermediate for Structure-Activity Relationship (SAR) Studies

In medicinal and agrochemical discovery, the 5-chloro substituent serves as a key modulator of electronic properties, lipophilicity, and metabolic stability. This compound is a critical starting point for SAR studies to develop novel active ingredients where a halogenated pyridine core is desired.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74115-12-1

Wikipedia

5-Chloro-3-pyridinol

Dates

Last modified: 08-15-2023

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